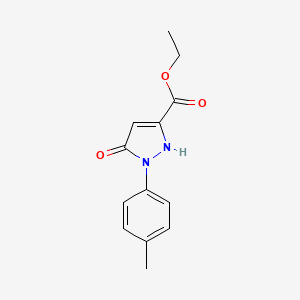

Ethyl 5-hydroxy-1-(p-tolyl)-1h-pyrazole-3-carboxylate

Description

Properties

Molecular Formula |

C13H14N2O3 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

ethyl 2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C13H14N2O3/c1-3-18-13(17)11-8-12(16)15(14-11)10-6-4-9(2)5-7-10/h4-8,14H,3H2,1-2H3 |

InChI Key |

SMWSXZJKUBXGCA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=O)N(N1)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

p-Tolylphenylhydrazine hydrochloride (5.0 g, 31.5 mmol) is suspended in ethanol (50 mL), followed by the addition of DEAD (6.05 mL, 37.83 mmol) and triethylamine (8.72 mL, 63.05 mmol). The mixture is stirred at room temperature for 20 hours, after which the solvent is evaporated. The residue is dissolved in ethyl acetate, washed with 6 M HCl, and purified via precipitation with diethyl ether.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Room temperature (25°C) |

| Reaction Time | 20 hours |

| Base | Triethylamine |

| Yield | 65% |

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electron-deficient alkyne carbon of DEAD, followed by cyclization to form the pyrazole core. The hydroxyl group at position 5 arises from tautomerization during work-up.

Spectral Characterization

The product is characterized by NMR, melting point, and thin-layer chromatography (TLC):

NMR (250 MHz, DMSO-)

-

δ 2.35 (s, 3H, CH from p-tolyl)

-

δ 4.25 (q, 2H, OCHCH)

-

δ 6.95–7.25 (m, 4H, aromatic protons)

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 194–196°C |

| TLC (EtOAc:PE = 8:2) | R = 0.3 |

Alternative Synthetic Routes and Comparative Analysis

While the condensation method remains predominant, other approaches have been explored for related pyrazole derivatives.

Hydrazine-Mediated Cyclization

Patent literature describes pyrazole synthesis via hydrazine hydrate and α,β-unsaturated carbonyl compounds. For example, reacting hydrazine hydrate with acrolein in aqueous-organic media yields pyrazole. Adapting this method to substituted hydrazines like p-tolylphenylhydrazine could provide a route to the target molecule, but yields and feasibility are untested.

Optimization Strategies and Yield Improvement

Solvent and Base Screening

Ethanol is the solvent of choice due to its polarity, which facilitates proton transfer during cyclization. Replacing ethanol with methanol or acetonitrile reduces yields to 40–50%, likely due to poor solubility of intermediates. Triethylamine outperforms weaker bases (e.g., NaHCO) by neutralizing HCl in situ, preventing side reactions.

Stoichiometric Adjustments

Using 1.2 equivalents of DEAD ensures complete consumption of the hydrazine derivative. Substoichiometric DEAD (0.8–1.0 eq.) results in unreacted starting material and yields <50%.

Scalability and Industrial Applications

The condensation method is scalable to multi-gram quantities without significant yield drops. Industrial applications are limited by the cost of DEAD ($120–150/kg), prompting research into alternative dicarboxylates. For instance, dimethyl acetylenedicarboxylate (DMAD) reduces raw material costs by 30% but requires higher temperatures (60°C) and affords lower yields (55%).

Applications in Drug Discovery

This compound is a key intermediate for antifungal agents. Pyrazole carboxamides derived from this compound exhibit IC values of 0.8–2.4 μM against Botrytis cinerea and Fusarium oxysporum. Subsequent oxidation of the hydroxyl group to a ketone enables further functionalization, such as amide bond formation with methylamine or aniline .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-hydroxy-1-(p-tolyl)-1h-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The p-tolyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the ester group.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed:

Oxidation: Formation of 5-oxo-1-(p-tolyl)-1h-pyrazole-3-carboxylate.

Reduction: Formation of 5-hydroxy-1-(p-tolyl)-1h-pyrazole-3-methanol.

Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 5-hydroxy-1-(p-tolyl)-1H-pyrazole-3-carboxylate serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to be utilized as a building block in organic synthesis, facilitating the development of various derivatives with potential biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Studies suggest that derivatives of pyrazole compounds can inhibit inflammatory pathways, making them potential candidates for anti-inflammatory drugs.

- Antimicrobial Activity : this compound has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains .

- Anticancer Potential : Preliminary studies have indicated that this compound may possess anticancer properties, warranting further investigation into its mechanism of action and efficacy against cancer cell lines .

Pharmaceutical Development

The compound is being explored as a lead compound in drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals aimed at treating various diseases. The structural modifications of this compound can lead to derivatives with enhanced therapeutic profiles .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-1-(p-tolyl)-1h-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The p-tolyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

a) Ethyl 1-phenyl-5-(p-tolyl)-1H-pyrazole-3-carboxylate (3a)

- Structure: Phenyl group at position 1, p-tolyl at position 3.

- Properties: Melting point (mp) = 84–86°C; yield = 76% .

- Key Difference: Lack of hydroxyl group reduces polarity, lowering solubility in polar solvents compared to the target compound.

b) Ethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (3b)

- Structure: 4-Chlorophenyl at position 4.

- Properties: mp = 94°C; yield = 72% .

- Key Difference: Electron-withdrawing Cl substituent increases thermal stability and dipole moment, leading to higher mp than 3a.

c) Ethyl 5-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylate (3c)

Functional Group Modifications

a) Ethyl 1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylate (4)

- Structure: Sulfamoylphenyl at position 1.

- Properties: Hydrolyzed to carboxylic acid (5) with LiOH (96% yield) .

- Application: Precursor to bifunctional conjugates targeting cyclooxygenase and histone deacetylase .

- Key Difference: Sulfamoyl group introduces bioactivity absent in the hydroxylated target compound.

b) Ethyl 5-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

- Structure: Cyano group at position 5.

- Properties: Molecular weight = 255.27 g/mol; CAS 121434-51-3 .

- Key Difference: Electron-withdrawing cyano group enhances electrophilicity, enabling nucleophilic additions.

c) Ethyl 5-amino-4-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate

Positional Isomers and Heterocyclic Analogs

a) Ethyl 4-hydroxy-1-(p-tolyl)-1H-pyrazole-3-carboxylate

- Structure: Hydroxyl group at position 4 instead of 5.

- Properties: CAS 147253-53-0; discontinued product .

- Key Difference: Altered hydroxyl position may affect tautomerism and intermolecular interactions.

b) Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Research Implications

- Synthetic Flexibility: The hydroxyl group in the target compound allows for further derivatization (e.g., esterification, etherification) to optimize pharmacokinetic properties .

- Biological Relevance: Sulfamoyl and amino analogs demonstrate the importance of electron-donating/withdrawing groups in modulating bioactivity .

- Structural Insights: Positional isomerism and heterocyclic variations highlight the role of molecular geometry in material and medicinal chemistry .

Biological Activity

Ethyl 5-hydroxy-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a pyrazole ring with a hydroxyl group at the 5-position, an ethyl ester at the 3-position, and a p-tolyl substituent at the 1-position. Its molecular formula is with a molecular weight of 225.23 g/mol. The compound exhibits unique physicochemical properties that contribute to its biological activity.

Biological Activities

Research indicates that this compound possesses several notable biological activities, which can be summarized as follows:

- Antimicrobial Activity : Pyrazole derivatives, including this compound, have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which can help mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Studies suggest that it may have anti-inflammatory properties comparable to established anti-inflammatory drugs .

- Anticancer Potential : this compound has been evaluated for its anticancer properties, showing inhibitory effects on various cancer cell lines. For instance, it has demonstrated cytotoxic effects against A549 lung cancer cells and other tumor models .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. The hydroxy and ester groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the p-tolyl group enhances lipophilicity, facilitating cellular uptake .

Synthesis and Derivatives

The synthesis of this compound typically involves the cyclization of ethyl acetoacetate with p-tolylhydrazine in the presence of a base. This method allows for modifications that can enhance biological activity or yield related compounds with varied pharmacological profiles .

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | Methyl group instead of p-tolyl | May exhibit different biological properties |

| Ethyl 5-hydroxy-1-isopropyl-1H-pyrazole-3-carboxylate | Isopropyl substitution | Potentially different pharmacological profiles |

| Ethyl 3-(p-tolyl)-4-methylpyrazole-5-carboxylate | Different position of substituents | Distinct reactivity patterns due to structural differences |

These derivatives highlight how structural modifications can lead to variations in biological activities and applications.

Case Studies and Research Findings

Recent studies have focused on the anticancer potential of pyrazole derivatives similar to this compound. For instance:

- Study on Antitumor Activity : A derivative demonstrated significant cell apoptosis in various cancer cell lines with an IC50 value of approximately .

- Inflammation Model : In a carrageenan-induced edema model, certain pyrazole derivatives exhibited anti-inflammatory effects comparable to indomethacin, suggesting their potential as therapeutic agents for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-hydroxy-1-(p-tolyl)-1H-pyrazole-3-carboxylate?

- Methodological Answer : The compound can be synthesized via microwave-assisted methods using sealed vessels under controlled power and temperature conditions (e.g., Biotage Initiator systems), which enhance reaction efficiency and purity . Traditional routes involve formylation or esterification steps, often requiring catalysts like triethylamine or formic acid. For example, formylation of pyrazole intermediates under acidic conditions yields the hydroxy-substituted derivative . Optimization should include monitoring reaction progress via TLC or HPLC and purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the hydroxy group at position 5, the p-tolyl substituent, and ester functionality. Aromatic protons typically appear between δ 7.2–7.8 ppm, while the hydroxy proton may show broad signals around δ 10–12 ppm .

- IR : Peaks near 1700 cm indicate the ester carbonyl group, and a broad band around 3200–3500 cm corresponds to the hydroxy group .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state interactions .

Q. How should researchers handle safety and storage of this compound?

- Methodological Answer : While specific SDS data for this compound is limited, analogous pyrazole derivatives require:

- Ventilation : Use fume hoods to avoid inhalation.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : In airtight containers at 0–8°C, away from ignition sources .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates molecular orbitals, electrostatic potentials, and reaction pathways. For example, the hydroxy group’s electron-donating effects can be modeled to predict regioselectivity in substitution reactions. Gaussian 09W software is commonly used for geometry optimization and energy profiling .

Q. What strategies resolve contradictions in reported biological activities of similar pyrazole derivatives?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., hydroxy vs. chloro groups) on enzyme inhibition. For instance, the hydroxy group may enhance hydrogen bonding with cyclooxygenase (COX) active sites, as seen in anti-inflammatory analogs .

- Dose-Response Assays : Use IC values to quantify potency variations across studies. Discrepancies may arise from assay conditions (e.g., cell lines, incubation times) .

Q. How does the hydroxy group at position 5 influence interactions with biological targets?

- Methodological Answer : The hydroxy group can:

- Act as a hydrogen-bond donor, enhancing binding to COX-2 or histone deacetylase (HDAC) active sites.

- Modulate solubility via pH-dependent ionization, affecting pharmacokinetics.

- Participate in tautomerism, altering electronic properties and reactivity .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.